REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17].[Cl:19][C:20]1[CH:25]=[C:24]([C:26](Cl)=[O:27])[CH:23]=[CH:22][N:21]=1>C(Cl)Cl>[Cl:19][C:20]1[CH:25]=[C:24]([C:26]([NH:13][C:12]2[CH:14]=[CH:15][C:9]([CH3:8])=[C:10]([N+:16]([O-:18])=[O:17])[CH:11]=2)=[O:27])[CH:23]=[CH:22][N:21]=1
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Name
|
|
Quantity
|
31.8 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
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CC1=C(C=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
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Smiles
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ClC1=NC=CC(=C1)C(=O)Cl
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Name
|
|
Quantity
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1 L
|
Type
|
solvent
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Smiles
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C(Cl)Cl
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Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The precipitate was isolated
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Type
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WASH
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Details
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washed with a saturated aqueous sodium bicarbonate solution and with methylene chloride
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Type
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CUSTOM
|
Details
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dried under vacuum at 40° C
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Type
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WASH
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Details
|
The organic filtrate was washed with a saturated aqueous sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated under methylene chloride
|
Type
|
CUSTOM
|
Details
|
the resultant solid was isolated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |